molecular formula C8H17ClN4 B1383272 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride CAS No. 1787904-43-1

1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

Cat. No. B1383272
M. Wt: 204.7 g/mol
InChI Key: OQOFWPMJKGGVMX-UHFFFAOYSA-N
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Description

The compound “1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride” is a derivative of 1,2,4-triazole . 1,2,4-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structure Analysis : Chernyshev et al. (2010) described the synthesis of compounds related to 1,2,4-triazoles, including 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, which shares structural similarities with the target compound. They explored new rearrangements in the 2,5-dioxopyrrolidine series, providing insights into the synthesis mechanisms of such compounds (Chernyshev, Chernysheva, & Starikova, 2010).

  • Crystal Structure Determination : Studies on compounds with triazole rings, such as the work by Ye Jiao et al. (2015), have contributed to understanding the crystal structures of these molecules. Their research on a triazole compound revealed intricate hydrogen bonding patterns and three-dimensional network structures, offering valuable information for the structural analysis of related compounds (Ye Jiao et al., 2015).

Medicinal Chemistry and Biological Activities

  • Antitumor Activity : The triazole ring, a component of the target compound, has been linked to potential antitumor activities. For instance, the study by Hu et al. (2010) synthesized a triazole derivative and evaluated its antitumor effects, indicating a potential research avenue for related compounds (Hu et al., 2010).

  • Biological Activities of Triazole Derivatives : Tirlapur et al. (2009) investigated new series of 1,2,4-triazoles, highlighting their biological activities. This research supports the potential bioactivity of compounds containing the 1,2,4-triazole structure, which is pertinent to the target compound (Tirlapur, Yuvaraj, Patil, & Udupi, 2009).

  • Microwave-Assisted Synthesis and Applications : The microwave-assisted synthesis of compounds involving 1,2,4-triazoles, as explored by Tan, Lim, and Dolzhenko (2017), demonstrates an efficient method for creating derivatives with potential medicinal and agricultural chemistry applications (Tan, Lim, & Dolzhenko, 2017).

properties

IUPAC Name

1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4.ClH/c1-4-5(2)7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOFWPMJKGGVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NNC(=N1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 2
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 3
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 4
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 5
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 6
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

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